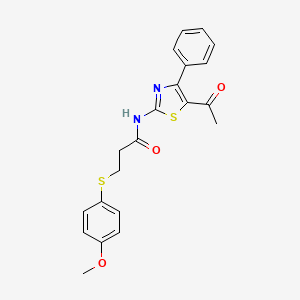

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Description

N-(5-Acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a heterocyclic compound featuring a thiazole core substituted with an acetyl group at position 5 and a phenyl group at position 2. The propanamide side chain is modified with a 4-methoxyphenylthio moiety, which introduces sulfur-based electron-rich properties.

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-14(24)20-19(15-6-4-3-5-7-15)23-21(28-20)22-18(25)12-13-27-17-10-8-16(26-2)9-11-17/h3-11H,12-13H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKZLSOEYDEPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CCSC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic compound belonging to the thiazole family, recognized for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, antioxidant activity, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O5S, with a molecular weight of 444.5 g/mol. The compound features a thiazole ring with acetyl and phenyl substitutions, along with a methoxyphenyl thio group.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis |

| HepG2 (Liver) | 20.5 | Cell cycle arrest |

| MCF-7 (Breast) | 10.3 | Apoptosis via caspase activation |

| LoVo (Colon) | 18.7 | Inhibition of proliferation |

The compound exhibited significant cytotoxicity, particularly in breast cancer cells (MCF-7), where it induced apoptosis in a dose-dependent manner. This suggests that structural features such as the acetyl group and the thiazole ring are crucial for enhancing biological activity .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity . The DPPH radical scavenging assay indicated that this compound has a significant capacity to neutralize free radicals, which is essential for preventing oxidative stress-related diseases. The antioxidant activity was compared to ascorbic acid, showing that this compound's efficacy was approximately 1.4 times greater than that of the reference antioxidant .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing various cellular signaling pathways.

- Disruption of Cellular Processes : The compound affects critical processes such as DNA replication and protein synthesis, contributing to its cytotoxic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide | Lacks acetyl group | Lower anticancer activity |

| N-(5-acetylthiazol-2-yl)-3-(ethylsulfonyl)benzamide | Lacks phenyl group | Altered reactivity; different biological effects |

This comparison highlights how specific functional groups impact biological activity, emphasizing the significance of structural modifications in enhancing therapeutic efficacy .

Future Directions

While promising results have been obtained from in vitro studies, further in vivo research is necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. Ongoing research aims to explore its potential as a lead compound for developing new anticancer therapies and other therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of the target compound with structurally related molecules, focusing on core heterocycles, substituents, and biological activities:

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a thiazole core, whereas analogues like 8g (oxadiazole) and 7 (triazole) employ different heterocycles. The thiadiazole in compound 11 introduces a sulfur-rich scaffold, which may improve redox activity but reduce metabolic stability compared to the thiazole core .

Substituent Effects: The 5-acetyl group in the target compound differentiates it from fluorophenyl (compound 31) or sulfonyl-piperidinyl (compound 8g) substituents. The 4-methoxyphenylthio side chain offers a balance of lipophilicity and electron-donating capacity, contrasting with compound 31’s furan-based propanamide, which is more polar and π-electron-rich .

Biological Activity: Compound 31 demonstrates antiproliferative activity via KPNB1 inhibition, attributed to its 4-fluorophenyl group’s strong electronegativity and furan’s planar geometry . Compound 8g shows LOX (lipoxygenase) inhibition, likely due to its sulfonyl-piperidinyl group’s ability to mimic fatty acid substrates .

Q & A

Q. Table 1: Representative Spectral Data for Related Propanamide Derivatives

How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what software is commonly used?

Advanced

X-ray crystallography is critical for unambiguous structural confirmation. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Key steps include:

- Data Collection : High-resolution diffraction data (e.g., synchrotron sources for complex heterocycles).

- Structure Solution : Direct methods (SHELXD) for phase determination.

- Refinement : SHELXL for optimizing geometric parameters and thermal displacement factors .

What biological activities have been reported for structurally similar compounds, and how can structure-activity relationship (SAR) studies guide further research?

Advanced

Analogous compounds exhibit diverse bioactivities, such as LOX inhibition (e.g., IC50 values not reported but confirmed via enzyme assays) . SAR insights include:

- Thioether Linkage : Essential for binding to hydrophobic enzyme pockets.

- 4-Methoxyphenyl Group : Enhances metabolic stability compared to unsubstituted phenyl rings .

- Acetylated Thiazole : May improve membrane permeability due to reduced polarity.

Methodological Recommendation : Use comparative assays (e.g., LOX vs. COX inhibition) to isolate target-specific effects .

What methodological approaches are recommended to address contradictions in reported biological activity data for thiazol-2-yl propanamide derivatives?

Advanced

Discrepancies often arise from variations in assay conditions or structural modifications. Strategies include:

- Standardized Protocols : Uniform enzyme sources (e.g., recombinant human LOX) and inhibitor concentrations.

- Control Compounds : Benchmark against known inhibitors (e.g., nordihydroguaiaretic acid for LOX) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain activity differences .

What solvent systems and purification techniques yield optimal results in the synthesis of this compound?

Q. Basic

- Solvent Selection : Toluene-water (8:2) for azide substitutions ; acetic acid for oxidation reactions .

- Purification Methods :

How can reaction yields for thioether linkages be optimized in similar propanamide derivatives?

Advanced

Low yields (e.g., 36% in thioether-to-sulfoxide oxidation ) can be improved by:

- Catalyst Screening : Transition metals (e.g., CuI) for Ullmann-type couplings.

- Microwave-Assisted Synthesis : Reduces reaction time and improves azide cyclization efficiency .

- Protecting Groups : Temporarily shield reactive sites (e.g., acetyl on thiazole) to prevent side reactions .

What computational tools support the prediction of this compound’s reactivity and electronic properties?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulates solvation effects on thioether bond stability.

- Software : Gaussian 16 for DFT; GROMACS for MD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.